molecular formula C7H5N3O4 B6357893 Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate CAS No. 1374986-04-5

Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate

Cat. No. B6357893
CAS RN: 1374986-04-5
M. Wt: 195.13 g/mol
InChI Key: VDWPCNFSVRJHEJ-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate” is a chemical compound with the CAS Number: 1374986-04-5 . It has a molecular weight of 195.13 and its IUPAC name is this compound . It is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O4/c1-13-7(12)5-4-6(14-10-5)8-2-3(11)9-4/h2H,1H3,(H,9,11) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.

Safety and Hazards

This compound has been classified with the signal word “Warning” and it has the following hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 , which suggest measures to prevent exposure and advise on what to do if exposure occurs.

Mechanism of Action

Target of Action

The primary targets of Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways that this compound affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects.

properties

IUPAC Name

methyl 5-oxo-4H-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c1-13-7(12)5-4-6(14-10-5)8-2-3(11)9-4/h2H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWPCNFSVRJHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1NC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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